Electroless Gold Plating Bath Stability: 6-Ethoxy-2-mercaptobenzothiazole Extends Bath Life from 2 to 30 Days vs. Additive-Free Control
In a standardized electroless gold plating bath (sodium chloroaurate 2 g/L as Au, sodium sulfite 10 g/L, sodium thiosulfate 20 g/L, sodium L-ascorbate 40 g/L, phosphate buffer, pH 7.0, storage at room temperature), the additive-free control exhibited gold precipitate formation by day 2, rendering the bath unusable. Addition of 6-ethoxy-2-mercaptobenzothiazole at 0.5, 1.0, 2.5, and 5.0 ppm extended precipitate-free stability to 6, 15, 15, and 30 days, respectively, representing up to a 15-fold improvement in practical bath lifetime [1]. By comparison, unsubstituted 2-mercaptobenzothiazole (MBT) at the same test concentrations (0.5–5.0 ppm) achieved precipitate-free periods of 30–45 days [2], indicating that while MBT is the more potent stabilizer on a mass basis, 6-ethoxy-2-mercaptobenzothiazole provides a differentiated, concentration-tunable stabilization option that may be preferred in formulations where MBT shows incompatibility with other bath components.
| Evidence Dimension | Gold precipitate-free storage stability at room temperature |
|---|---|
| Target Compound Data | 6-Ethoxy-2-mercaptobenzothiazole: 0.5 ppm → 6 days; 1.0 ppm → 15 days; 2.5 ppm → 15 days; 5.0 ppm → 30 days |
| Comparator Or Baseline | No additive (control): 2 days. Unsubstituted MBT: 0.5 ppm → 30 days; 1.0 ppm → 30 days; 5.0 ppm → 45 days |
| Quantified Difference | 6-Ethoxy-MBT extends stability 3× to 15× vs. control; MBT achieves 15× to 22.5× extension. 6-Ethoxy-MBT at 5.0 ppm matches MBT at 0.5 ppm (both ≈30 days). |
| Conditions | Electroless gold plating solution (A); sodium chloroaurate/sulfite/thiosulfate/ascorbate system; pH 7.0; room temperature storage |
Why This Matters
For procurement in electronics manufacturing, the differentiated concentration–stability profile allows formulators to select 6-ethoxy-2-mercaptobenzothiazole when a higher loading tolerance or a specific stabilizer release profile is required to avoid interference with plating rate, which decreases at MBT levels above 1 ppm.
- [1] Kato, M., Yazawa, Y., & Hoshino, S. (1995). Electroless gold plating solution – Table 4. U.S. Patent No. 5,470,381, lines 365–385. https://patents.google.com/patent/US5470381A/en View Source
- [2] Kato, M., Yazawa, Y., & Hoshino, S. (1995). Electroless gold plating solution – Table 1. U.S. Patent No. 5,470,381, lines 248–266. https://patents.google.com/patent/US5470381A/en View Source
